5-Chloro-2-propoxybenzaldehyde
Overview
Description
5-Chloro-2-propoxybenzaldehyde is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Complex Compounds : 5-Chloro-2-propoxybenzaldehyde has been utilized in the synthesis of complex compounds. For example, it was used in the preparation of pendant-armed dialdehydes, which were then reacted with 1,3-propanediamine to form Schiff-base macrocyclic complexes in the presence of ZnX2 salts (Chen, Zhang, Jin, & Huang, 2014).
Chemical Transformations : This compound has been involved in various chemical transformations. For instance, its role in the oxidation and reduction of the aldehyde group of various halogenated aromatic aldehydes was studied using anaerobic bacteria. This process demonstrated the synthesis of corresponding carboxylic acids and the reduction of the aldehyde to a hydroxymethyl group (Neilson, Allard, Hynning, & Remberger, 1988).
Medicinal and Biological Research
- DNA Binding and Antitumor Activities : A study on thiosemicarbazonato molybdenum(VI) complexes, which included 5-Chloro-2-hydroxy-benzaldehyde as a component, revealed significant DNA binding and antitumor activities. These complexes showed promising anticancer activities against human colorectal cell lines, indicating their potential application in chemotherapy (Hussein, Guan, Haque, Ahamed, & Majid, 2015).
Environmental and Analytical Applications
Analytical Chemistry : In analytical chemistry, derivatives of this compound have been used in the development of methods for the extraction, recovery, and detection of copper in water samples. This highlights the compound's utility in environmental monitoring and pollution assessment (Fathi & Yaftian, 2009).
Study of Mutagen Formation : The compound's derivatives were studied to understand the formation of potent mutagens like MX during the chlorination of syringaldehyde, which is crucial for controlling MX in drinking water and mitigating its health risks (Chengyong, Zhuo, Hui-xian, Junhe, & Jinqi, 2000).
Safety and Hazards
The safety information available indicates that 5-Chloro-2-propoxybenzaldehyde is a compound that requires careful handling. It is associated with a warning signal word and is represented by the GHS07 pictogram . Specific hazard statements and precautionary measures are not provided in the search results.
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures, such as other benzaldehydes, often interact with their targets through covalent bonding, hydrogen bonding, or van der waals forces .
Pharmacokinetics
The compound is a solid at room temperature, has a boiling point of 2944° C at 760 mmHg, and a density of 117 g/cm^3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 5-Chloro-2-propoxybenzaldehyde’s action are currently unknown . More research is needed to understand the specific effects of this compound at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
5-Chloro-2-propoxybenzaldehyde plays a significant role in biochemical reactions due to its aldehyde functional group. This functional group allows it to participate in various condensation reactions, forming Schiff bases with amines. These reactions are crucial in the study of enzyme mechanisms and protein interactions. This compound interacts with enzymes such as aldolases and dehydrogenases, forming covalent intermediates that can be studied to understand enzyme catalysis .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and altering gene expression. For instance, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses . Additionally, this compound can affect cellular metabolism by inhibiting or activating key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can form covalent bonds with nucleophilic residues in proteins, such as lysine and cysteine, leading to enzyme inhibition or activation . This compound can also induce conformational changes in proteins, affecting their function and stability. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as oxidative stress and cell death . These dosage-dependent effects are crucial for determining the therapeutic potential and safety of this compound in biomedical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites . It can be metabolized by aldehyde dehydrogenases to form carboxylic acids, which are further processed in cellular metabolism . This compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can accumulate in certain compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein function and cellular metabolism .
Properties
IUPAC Name |
5-chloro-2-propoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6-7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZNXLNLEMYCCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403609 | |
Record name | 5-chloro-2-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27590-75-6 | |
Record name | 5-chloro-2-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.